1,3-Butanediol dimethacrylate (CAS 1189-08-8) is a bifunctional, low-viscosity aliphatic crosslinking monomer and reactive diluent. Featuring an asymmetric methyl-branched backbone, it is widely utilized in UV-curable coatings, stereolithography (SLA) resins, anaerobic adhesives, and dental composites . Unlike hydrophilic ether-based crosslinkers or highly rigid symmetric short-chain diols, 1,3-BDDMA provides a distinctive balance of high crosslink density, enhanced hydrophobicity, and low polymerization shrinkage . Its primary procurement value lies in its ability to simultaneously reduce formulation viscosity to approximately 7 cP at 25 °C and impart impact-resistant flexibility to the cured polymer network .
Substituting 1,3-BDDMA with its symmetric isomer (1,4-BDDMA) or common ether-based analogs (like TEGDMA) fundamentally alters the cured material's thermomechanical and hydrolytic profile. The asymmetric methyl group in 1,3-butanediol disrupts polymer chain packing, yielding a more flexible, impact-resistant network than the rigid matrices formed by 1,4-BDDMA or EGDMA[1]. Furthermore, replacing 1,3-BDDMA with TEGDMA introduces hydrophilic ether linkages that significantly increase water sorption, leading to hydrolytic degradation and swelling in wet environments [2]. Consequently, generic substitution compromises the critical balance of toughness, moisture resistance, and low shrinkage required in high-performance adhesives and composites [1], [2].
1,3-BDDMA exhibits an exceptionally low dynamic viscosity of approximately 7 cP at 25 °C . When used as a reactive diluent in highly viscous urethane dimethacrylate (UDMA) or Bis-GMA based systems, it drastically reduces formulation viscosity to the 100–1,000 cP range required for SLA 3D printing and spray coating [1]. Compared to standard oligomeric resins that require solvent dilution, 1,3-BDDMA achieves this flowability while acting as a fully reactive crosslinker, ensuring zero VOC emissions.
| Evidence Dimension | Dynamic Viscosity (25 °C) |
| Target Compound Data | ~7 cP |
| Comparator Or Baseline | Standard base resins (Bis-GMA/UDMA) at >5,000 cP |
| Quantified Difference | Orders of magnitude reduction in formulation viscosity without solvents |
| Conditions | Neat monomer at 25 °C |
Enables formulators to achieve the strict rheological requirements of 3D printing and high-speed coating without sacrificing the final crosslink density.
The structural asymmetry of 1,3-BDDMA, derived from its methyl branch, prevents dense crystalline packing of the polymer chains during curing [1]. Head-to-head comparisons in structural adhesive and coating formulations demonstrate that 1,3-BDDMA yields cured films with greater flexibility and impact strength compared to its symmetric isomer, 1,4-BDDMA [1]. While 1,4-BDDMA forms highly rigid networks, the steric hindrance of the 1,3-isomer provides internal plasticization while maintaining a high crosslinking density[1].
| Evidence Dimension | Cured network flexibility and impact resistance |
| Target Compound Data | High flexibility and impact strength (asymmetric backbone) |
| Comparator Or Baseline | 1,4-BDDMA (symmetric backbone) |
| Quantified Difference | Reduced brittleness at equivalent crosslink densities |
| Conditions | UV-cured acrylic/methacrylic resin films |
Buyers formulating impact-resistant coatings or tough adhesives should select the 1,3-isomer over the 1,4-isomer to prevent brittle failure under mechanical stress.
In dental composites and marine coatings, water sorption leads to plasticization, swelling, and mechanical degradation. 1,3-BDDMA is a purely aliphatic, hydrophobic dimethacrylate. When compared to the industry-standard diluent TEGDMA (triethylene glycol dimethacrylate), which contains hydrophilic ether oxygen atoms, 1,3-BDDMA formulations exhibit significantly lower water uptake and greater hydrolytic stability[1].
| Evidence Dimension | Water sorption and hydrolytic degradation |
| Target Compound Data | Highly hydrophobic, low water uptake |
| Comparator Or Baseline | TEGDMA (hydrophilic ether linkages) |
| Quantified Difference | Substantially reduced water absorption and swelling in aqueous environments |
| Conditions | Cured polymer networks submerged in aqueous media |
Critical for the longevity and dimensional stability of dental restorations, structural adhesives, and protective coatings exposed to moisture.
Volumetric shrinkage during polymerization generates internal stress, leading to curling, delamination, or marginal gaps [1]. Because 1,3-BDDMA has a higher molecular weight (226.27 g/mol) and lower double-bond concentration per unit mass (~8.8 mol/L) than shorter-chain crosslinkers like ethylene glycol dimethacrylate (EGDMA), it exhibits lower overall polymerization shrinkage [1]. This allows for better dimensional accuracy in precision applications.
| Evidence Dimension | Volumetric polymerization shrinkage |
| Target Compound Data | Lower double-bond concentration (~8.8 mol/L) yielding reduced shrinkage |
| Comparator Or Baseline | EGDMA (higher double-bond density) |
| Quantified Difference | Lower volumetric shrinkage stress compared to shorter-chain symmetric diols |
| Conditions | UV-initiated free-radical polymerization |
Ensures high dimensional fidelity in 3D printed parts and prevents adhesive bond failure caused by curing-induced stress.
1,3-BDDMA is an effective reactive diluent for stereolithography (SLA) and digital light processing (DLP) resins [1]. Its ultra-low viscosity (~7 cP) ensures rapid resin flow and recoating between layers, while its low polymerization shrinkage ensures high dimensional accuracy. The asymmetric structure imparts necessary toughness to the printed parts, preventing the brittleness often seen with symmetric crosslinkers [1].
In dental formulations, replacing hydrophilic diluents like TEGDMA with 1,3-BDDMA significantly reduces water sorption and hydrolytic degradation[2]. This enhances the long-term mechanical stability and marginal integrity of the restoration, making it a targeted choice for durable, moisture-resistant dental adhesives and fillings [2].
For wood, plastic, and metal coatings, 1,3-BDDMA acts as a highly efficient, VOC-free crosslinking agent [1]. Its hydrophobicity provides strong weather and chemical resistance, while its asymmetric backbone ensures the cured coating remains flexible enough to absorb impact without cracking, outperforming rigid symmetric alternatives like 1,4-BDDMA[1].
Used in threadlockers and retaining compounds, 1,3-BDDMA provides a high crosslink density for strong metal-to-metal bonding[1]. Its low shrinkage minimizes internal stress during the anaerobic curing process, and its inherent flexibility prevents the adhesive bond from shattering under vibration or mechanical shock [1].
Irritant